Z-Pro-pro-OH

Descripción general

Descripción

“Z-Pro-pro-OH” is an organic compound that is part of American Elements’ comprehensive catalog of life science products . It is a white to off-white powder .

Synthesis Analysis

The synthesis of “Z-Pro-pro-OH” involves several steps. The reaction conditions include the use of water and lithium hydroxide in tetrahydrofuran at 20 degrees . The reaction mixture is stirred at room temperature overnight, washed with MTBE, and the pH of the aqueous layer is adjusted to 1.0-2.0 with concentrated HCl .

Molecular Structure Analysis

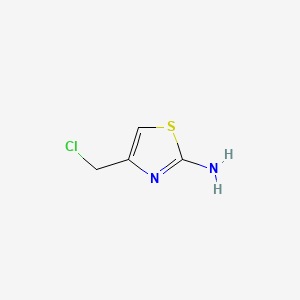

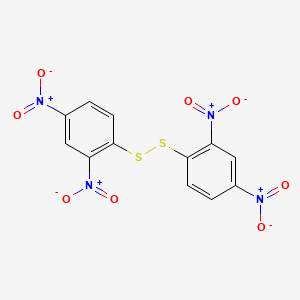

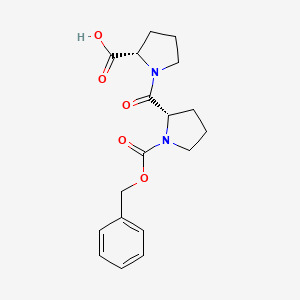

The molecular formula of “Z-Pro-pro-OH” is C18H22N2O5 . Its molecular weight is 346.38 . The IUPAC name is (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid .

Chemical Reactions Analysis

“Z-Pro-pro-OH” can be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers , and as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors .

Physical And Chemical Properties Analysis

“Z-Pro-pro-OH” appears as a white to off-white powder . The theoretical density is 1.345 g/cm3 . It has a boiling point of 584.1°C at 760 mmHg . The refractive index is 1.6 .

Aplicaciones Científicas De Investigación

1. Antioxidant and Anti-Inflammatory Properties

Zingerone, a component of dry ginger root, has demonstrated several pharmacological activities such as antioxidant, anti-inflammatory, and anti-apoptotic properties. Studies have shown its effectiveness in ameliorating cisplatin-induced ovarian and uterine toxicity in rats. It has been found to maintain the ovarian and uterine histological architecture and integrity, increase the activity of antioxidant enzymes, and reduce the levels of inflammatory markers and oxidative DNA damage markers (Kaygusuzoğlu et al., 2018).

2. Effects on Bone Tissue

Research has indicated the potential of Z-drugs, such as Zoladex, in affecting bone tissue. In particular, Zoladex administration showed a lowering of total urinary hydroxyproline, a valuable indicator of bone collagen catabolism, in adult rats. This suggests that Z-drugs might have a role in influencing bone metabolism, possibly via their interaction with luteinizing hormone or human chorionic gonadotropin receptors in bone tissue (Mansell et al., 2007).

3. Therapeutic Effects in Osteoporosis

The combination of Zoledronic Acid and Propranolol has shown promise in improving trabecular microarchitecture and mechanical properties in a rat model of postmenopausal osteoporosis. This combination therapy has been found more effective than either drug used as monotherapy, suggesting a potential new therapeutic option for patients with osteoporosis (Khajuria et al., 2014; Khajuria et al., 2015).

4. Neuroprotective Effects

Zingerone has also been studied for its neuroprotective effects. In a study on mouse models, it was found to prevent 6-hydroxydopamine-induced dopamine depression in the striatum and increase superoxide scavenging activity in serum. This suggests a potential role in the treatment of neurodegenerative diseases like Parkinson’s disease (Kabuto et al., 2005).

5. Effects on VEGF Levels in Osteoporosis

Zoledronic acid has been shown to influence Vascular Endothelial Growth Factor (VEGF) levels in women with postmenopausal osteoporosis. The study found early modifications of circulating VEGF in postmenopausal women receiving Zoledronic acid for osteoporosis, with a vitamin D-dependent modulation of these changes (Bellone et al., 2021).

Direcciones Futuras

“Z-Pro-pro-OH” is one of numerous organic compounds that are part of American Elements’ comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that “Z-Pro-pro-OH” could have potential applications in various fields of life sciences in the future.

Propiedades

IUPAC Name |

(2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAZFVPWHCGNLW-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Pro-pro-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)